molecular formula C23H37ClN2 B10769354 N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride

Cat. No.: B10769354
M. Wt: 377.0 g/mol
InChI Key: CKOPQUCSDBVAQG-HLUKFBSCSA-N
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Description

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is a complex organic compound with a unique structure that includes a phenylcyclopentyl group and an azacyclotridecen ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine typically involves several steps, including the formation of the phenylcyclopentyl group and the azacyclotridecen ring. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of chiral rhodium catalysts to achieve enantioselective synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and consistency.

Chemical Reactions Analysis

Types of Reactions: N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine include other azacyclotridecen derivatives and phenylcyclopentyl compounds . These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness: The uniqueness of N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine lies in its specific combination of structural features, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H37ClN2

Molecular Weight

377.0 g/mol

IUPAC Name

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride

InChI

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m1./s1

InChI Key

CKOPQUCSDBVAQG-HLUKFBSCSA-N

Isomeric SMILES

C1CCCCCC(=NCCCCC1)N[C@@H]2CCC[C@@H]2C3=CC=CC=C3.Cl

Canonical SMILES

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl

Origin of Product

United States

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